molecular formula C11H14N2O B8322407 3-Dimethylamino-1-(6-methyl-3-pyridyl)-2-propen-1-one

3-Dimethylamino-1-(6-methyl-3-pyridyl)-2-propen-1-one

Cat. No. B8322407
M. Wt: 190.24 g/mol
InChI Key: DUUCTQDWBLHQEJ-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

As for Example 1, 3-acetyl-6-methylpyridine is refluxed with N,N-dimethylformamide dimethylacetal to yield 3-dimethylamino-1-(6-methyl-3-pyridyl)-2-propen-1-one. The preceding compound is heated at reflux temperature for 6 hours with 3-amino-4-chloropyrazole in glacial acetic acid to give the product of the example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][C:7]([CH3:10])=[CH:8][CH:9]=1)(=[O:3])[CH3:2].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[CH:2][C:1]([C:4]1[CH:5]=[N:6][C:7]([CH3:10])=[CH:8][CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=NC(=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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